molecular formula C10H9N3S2 B5741930 4-PHENYL-1,3-THIAZOL-2-YLTHIOUREA CAS No. 7709-31-1

4-PHENYL-1,3-THIAZOL-2-YLTHIOUREA

Cat. No.: B5741930
CAS No.: 7709-31-1
M. Wt: 235.3 g/mol
InChI Key: UCIPRGBBFKCVEY-UHFFFAOYSA-N
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Description

4-Phenyl-1,3-thiazol-2-ylthiourea is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring consisting of sulfur and nitrogen atoms.

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Some thiazole derivatives have been found to have significant effects on various types of cells and cellular processes . For example, some thiazole derivatives have been found to induce oxidative damage in Candida albicans, a type of yeast .

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of (4-phenyl-1,3-thiazol-2-yl)thiourea in laboratory settings are not well-documented. Some thiazole derivatives have been found to exhibit significant fungicidal activity and inhibit the biofilm formation of C. albicans over time .

Dosage Effects in Animal Models

It is known that the effects of thiazole derivatives can vary with dosage .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, which could potentially involve them in various metabolic pathways .

Transport and Distribution

It is known that thiazole derivatives can interact with various transporters and binding proteins .

Subcellular Localization

It is possible that this compound could be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-1,3-thiazol-2-ylthiourea typically involves the reaction of phenylisothiocyanate with thiosemicarbazide in the presence of a suitable solvent such as ethanol. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,3-thiazol-2-ylthiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

4-Phenyl-1,3-thiazol-2-ylthiourea can be compared with other thiazole derivatives:

Properties

IUPAC Name

(4-phenyl-1,3-thiazol-2-yl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S2/c11-9(14)13-10-12-8(6-15-10)7-4-2-1-3-5-7/h1-6H,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCIPRGBBFKCVEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)NC(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70355413
Record name Thiourea, (4-phenyl-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7709-31-1
Record name Thiourea, (4-phenyl-2-thiazolyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70355413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4.20 g N-{[(4-phenyl-1,3-thiazole-2-yl)amino]carbonothioyl}benzamide (339 mmol) were suspended in 40 ml methanol, were dissolved in aqueous sodium hydroxide (550 mg NaOH dissolved in 3 ml H2O) and were heated for 3 hours at reflux. The reaction mixture was evaporation-concentrated, the residue obtained was stirred with water and the precipitated solid was suction-isolated. After drying, 2.90 g of a light yellow solid were obtained.
Quantity
4.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four

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